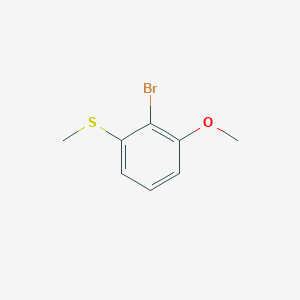

2-Bromo-1-methoxy-3-(methylsulfanyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

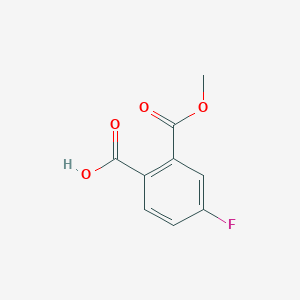

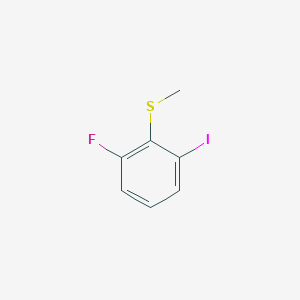

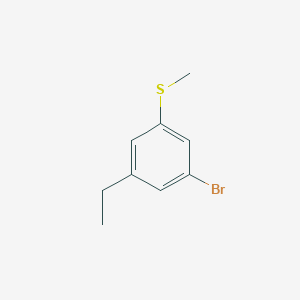

“2-Bromo-1-methoxy-3-(methylsulfanyl)benzene” is a chemical compound with the molecular formula C8H9BrOS . It is a unique chemical provided to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “2-Bromo-1-methoxy-3-(methylsulfanyl)benzene” can be represented by the SMILES stringCSC1=CC=C(OC)C(Br)=C1 . This indicates that the molecule consists of a benzene ring with bromo, methoxy, and methylsulfanyl substituents at the 2nd, 1st, and 3rd positions respectively .

Applications De Recherche Scientifique

Chiral Complex Synthesis : Research by Baker et al. (2012) in "Organometallics" describes the synthesis of axially chiral compounds from methyl 2-(methylsulfanyl)-1-naphthoate using 1-bromo-2-(2-bromopropyl)benzene. This work is significant for the development of chiral bidentate ligands in organometallic chemistry (Baker, Radzey, Lucas, & Turner, 2012).

Photodynamic Therapy : Pişkin et al. (2020) in the "Journal of Molecular Structure" synthesized zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. These derivatives are notable for their high singlet oxygen quantum yield and fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Natural Product Synthesis : Akbaba et al. (2010) in "Helvetica Chimica Acta" achieved the total synthesis of a biologically active natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol, showcasing the role of bromo(methylsulfanyl)benzenes in complex organic syntheses (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

Molecular Electronics : Stuhr-Hansen et al. (2005) in "Tetrahedron" explored the utility of simple and accessible aryl bromides as building blocks for thiol end-capped molecular wires, crucial for advancements in molecular electronics. This study underscores the role of compounds like 1-bromo-4-(methoxymethyl)benzene in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Antioxidant Activity : Li et al. (2011) in "Journal of Agricultural and Food Chemistry" isolated and characterized bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. This research is important for understanding the antioxidant properties of naturally occurring bromophenols and their potential applications in food preservation and health (Li, Li, Gloer, & Wang, 2011).

Polymer Science : Kuroda and Kobayashi (2015) in "Helvetica Chimica Acta" developed a novel two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, starting from 1-bromo-2-(dialkoxymethyl)benzenes. This study highlights the role of bromo-substituted compounds in creating valuable intermediates for polymer science (Kuroda & Kobayashi, 2015).

Orientations Futures

The future directions for “2-Bromo-1-methoxy-3-(methylsulfanyl)benzene” would likely depend on the specific research or industrial context in which it is used. As a unique chemical provided to early discovery researchers, it could potentially be used in the development of new materials, pharmaceuticals, or other chemical products .

Propriétés

IUPAC Name |

2-bromo-1-methoxy-3-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVHIUZSGRYFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)SC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-methoxy-3-(methylsulfanyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)

![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)